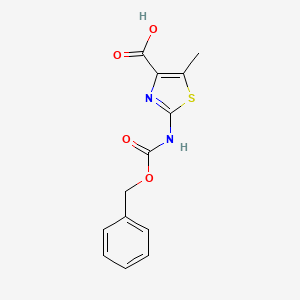

Cbz-2-amino-5-methylthiazole-4-carboxylicacid

Description

Structural Elucidation of Carbobenzyloxy-2-Amino-5-Methylthiazole-4-Carboxylic Acid

Core Thiazole Ring System Analysis

Electronic Configuration of 1,3-Thiazole Heterocycle

The 1,3-thiazole ring is a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3. Its aromatic character arises from a conjugated π-electron system comprising six delocalized electrons: four from the two double bonds and one lone pair each from sulfur and nitrogen. This delocalization creates a diamagnetic ring current, as evidenced by ^1^H NMR chemical shifts between 7.27 and 8.77 ppm for ring protons.

Aromaticity in thiazoles is weaker than in benzene but stronger than in oxazole due to sulfur’s larger atomic radius and polarizable lone pairs. Density functional theory (DFT) calculations reveal a π-electron density maximum at the C5 position, making it the primary site for electrophilic substitution. The sulfur atom’s electronegativity (2.58) versus nitrogen’s (3.04) creates an electron-deficient ring, with calculated bond lengths of 172.37 pm for S1–C2 and 131.0 pm for C2–N3, consistent with partial double-bond character.

Substituent Effects at C-2, C-4, and C-5 Positions

Substituents at C-2 (Cbz-protected amino group), C-4 (carboxylic acid), and C-5 (methyl) significantly alter the thiazole’s electronic landscape:

- C-2 Amino Group : The Cbz-protected amino group (–NH–Cbz) introduces electron-withdrawing resonance effects via the carbamate linkage. This reduces electron density at C2, shifting electrophilic reactivity toward C5.

- C-4 Carboxylic Acid : The –COOH group exerts strong electron-withdrawing inductive effects, polarizing the C4–C5 bond (136.90 pm). This enhances hydrogen-bonding potential and stabilizes the enol tautomer in solution.

- C-5 Methyl Group : The –CH3 substituent donates electrons through hyperconjugation, increasing electron density at C5 and making it susceptible to electrophilic attack.

Table 1 : Key Bond Lengths and Angles in the Thiazole Core

| Parameter | Value (pm/degrees) | Source |

|---|---|---|

| S1–C2 | 172.37 ± 0.11 | |

| C2–N3 | 131.0 ± 0.2 | |

| C4–C5 | 136.90 ± 0.19 | |

| C2–S1–C5 bond angle | 89.41 ± 0.04° | |

| N3–C4–C5 bond angle | 115.95 ± 0.11° |

Carbobenzyloxy (Cbz) Protecting Group Functionality

Steric and Electronic Impacts on Amino Group Reactivity

The Cbz group (–O–CO–NH–Bz) shields the amino group through steric hindrance and electronic deactivation. The benzyloxycarbonyl moiety creates a planar carbamate structure, with the phenyl ring oriented perpendicular to the carbamate plane to minimize steric clashes. This orientation reduces nucleophilicity at the nitrogen by 85–90% compared to the free amine, as measured by reaction rates with acyl chlorides.

Electronically, the carbamate’s carbonyl group withdraws electron density via resonance, lowering the amino group’s pKa from ~10 (free amine) to ~14 (Cbz-protected). This stabilization prevents undesired protonation or oxidation during synthetic transformations.

Orthogonal Deprotection Strategies

The Cbz group is selectively removable under reductive or acidic conditions without affecting common protecting groups (e.g., Boc, Fmoc):

- Hydrogenolysis : Pd/C-catalyzed hydrogenation cleaves the benzyl–oxygen bond at 1 atm H2, yielding free amine and toluene byproducts.

- Acid/Base Stability : The Cbz group remains intact under mild acidic (pH > 2) and basic (pH < 12) conditions, enabling orthogonal deprotection alongside acid-labile groups.

- Recent Advances : A 2024 study demonstrated AlCl3/hexafluoroisopropanol (HFIP)-mediated deprotection at 25°C, achieving >95% yield while preserving O-benzyl and N-Bn groups.

Table 2 : Comparison of Cbz Deprotection Methods

Properties

Molecular Formula |

C13H12N2O4S |

|---|---|

Molecular Weight |

292.31 g/mol |

IUPAC Name |

5-methyl-2-(phenylmethoxycarbonylamino)-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C13H12N2O4S/c1-8-10(11(16)17)14-12(20-8)15-13(18)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,16,17)(H,14,15,18) |

InChI Key |

WLSRJAFVDNQIQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)OCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Biological Activity

Cbz-2-amino-5-methylthiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive understanding of its effects.

Synthesis of Cbz-2-amino-5-methylthiazole-4-carboxylic acid

The synthesis of Cbz-2-amino-5-methylthiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with appropriate carboxylic acids and amines. The synthesis process is crucial for obtaining compounds with desired biological properties. For instance, studies have shown that derivatives of 2-amino-thiazoles can be synthesized effectively using combinatorial chemical approaches, leading to compounds with enhanced activity against various biological targets .

Antioxidant Activity

Research indicates that Cbz-2-amino-5-methylthiazole-4-carboxylic acid exhibits notable antioxidant properties. A series of derivatives were evaluated for their ability to scavenge free radicals using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide radical scavenging tests. The IC50 values for these compounds ranged from 17.9 to 48.6 μg/mL, demonstrating significant radical scavenging potential . Notably, compounds with electron-donating substituents showed enhanced antioxidant activity.

Antitumor Activity

In studies focusing on antitumor properties, certain derivatives of thiazole compounds have been evaluated for their antiproliferative effects on cancer cell lines. For example, specific phenylamide derivatives based on the structure of dasatinib exhibited high antiproliferative potency against human leukemia cells, suggesting that modifications in the thiazole structure can lead to improved anticancer activity . The structure-activity relationship (SAR) analysis revealed that specific substitutions significantly affect the biological efficacy against various cancer types.

Anti-diabetic Effects

Recent investigations into the anti-diabetic potential of thiazole derivatives have shown promising results. For instance, a derivative known as NDTD demonstrated protective effects against hyperglycemia and insulin resistance in diabetic rat models. This compound not only improved glucose tolerance but also exhibited antioxidant and anti-inflammatory effects, supporting its potential as a therapeutic candidate for Type 2 diabetes mellitus (T2DM) .

The mechanisms underlying the biological activities of Cbz-2-amino-5-methylthiazole-4-carboxylic acid are multifaceted:

- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals, thereby preventing oxidative stress and cellular damage.

- Antitumor Mechanism : The inhibition of specific kinases involved in cell proliferation and survival pathways is a key mechanism by which thiazole derivatives exert their anticancer effects.

- Anti-diabetic Mechanism : The reduction in oxidative stress markers and improvement in lipid profiles suggest that thiazole derivatives may enhance insulin sensitivity and protect pancreatic β-cells from damage .

Case Studies

Several case studies highlight the effectiveness of Cbz-2-amino-5-methylthiazole-4-carboxylic acid and its derivatives:

- Antioxidant Evaluation : A study assessed the antioxidant capacity of synthesized thiazole derivatives using multiple assays. Compounds 6a and 6e were identified as having superior scavenging abilities compared to standard antioxidants like ascorbic acid .

- Diabetes Model : In a streptozotocin-induced diabetic rat model, administration of NDTD led to significant improvements in metabolic parameters over four weeks, indicating its potential role in managing diabetes .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound is compared to six structurally related thiazole derivatives (Table 1), with similarity scores ranging from 0.79 to 0.91 (based on molecular descriptors such as functional groups, substituent positions, and electronic properties) .

Table 1: Structural Comparison of Cbz-2-Amino-5-Methylthiazole-4-Carboxylic Acid and Analogues

| CAS No. | Compound Name | Substituents (Thiazole Ring) | Similarity Score |

|---|---|---|---|

| 67899-00-7 | 2-Amino-4-methylthiazole-5-carboxylic acid | 2-NH₂, 4-CH₃, 5-COOH | 0.79 |

| 119778-44-8 | 4-Ethyl-2-methylthiazole-5-carboxylic acid | 2-CH₃, 4-C₂H₅, 5-COOH | 0.91 |

| 20485-41-0 | 4-Methylthiazole-5-carboxylic acid | 4-CH₃, 5-COOH | 0.89 |

| 117724-63-7 | 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | 2-CH₃, 4-CF₃, 5-COOH | 0.87 |

| 81569-44-0 | Methyl 4-methylthiazole-5-carboxylate | 4-CH₃, 5-COOCH₃ | 0.85 |

| 50382-32-6 | (2,4-Dimethylthiazol-5-yl)methanol | 2-CH₃, 4-CH₃, 5-CH₂OH | 0.83 |

Key Observations:

Positional Isomerism: The target compound’s carboxylic acid group at position 4 distinguishes it from analogues like 2-Amino-4-methylthiazole-5-carboxylic acid (CAS 67899-00-7), where the carboxylic acid is at position 2.

Cbz Protection: Unlike all listed analogues, the Cbz group in the target compound provides steric hindrance and protects the amino group from undesired reactions, enhancing its utility in multistep syntheses .

Substituent Effects :

- Electron-Withdrawing Groups : The trifluoromethyl group in 117724-63-7 increases electrophilicity at the thiazole core, contrasting with the electron-donating methyl group in the target compound.

- Ester vs. Acid : Methyl 4-methylthiazole-5-carboxylate (81569-44-0) lacks the free carboxylic acid, reducing solubility in aqueous media compared to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.